molecular formula C12H14FNO2 B2867416 4-Fluorophenyl piperidine-1-carboxylate CAS No. 539805-23-7

4-Fluorophenyl piperidine-1-carboxylate

Cat. No. B2867416
CAS RN: 539805-23-7
M. Wt: 223.247
InChI Key: DXTPIMILZQNZKA-UHFFFAOYSA-N
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Description

“4-Fluorophenyl piperidine-1-carboxylate” is a heterocyclic derivative and can be used as a pharmaceutical intermediate . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Synthesis of Piperidines : A study by Salgado et al. (2019) describes an asymmetric synthesis method for methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate. This method involves a domino process including allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition, leading to biologically relevant polysubstituted piperidines (Salgado et al., 2019).

Biological Activity

  • Antimycobacterial Activity : Kumar et al. (2008) synthesized several spiro-piperidin-4-ones, including a compound with a 4-fluorophenyl-piperidin-4-one moiety, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Kumar et al., 2008).

Pharmaceutical Synthesis

  • Synthesis of Neuroleptic Agents : Research by Botteghi et al. (2001) involved the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group attached to a piperidine moiety, indicating the role of 4-fluorophenyl-piperidine derivatives in pharmaceutical synthesis (Botteghi et al., 2001).

Enzymatic Resolution

  • Enzymatic Resolution in Synthesis : The work by Palomo et al. (2002) explored the enantioselective hydrolysis of a 4-fluorophenyl-piperidin-3-ethyl carboxylate derivative, highlighting its application in the synthesis of Paroxetine, a widely used antidepressant (Palomo et al., 2002).

Radiopharmaceutical Development

  • PET Radiotracer Synthesis : Katoch-Rouse et al. (2003) synthesized a PET radiotracer, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the utility of 4-fluorophenyl piperidine derivatives in developing tools for neuroimaging (Katoch-Rouse et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(4-fluorophenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-4-6-11(7-5-10)16-12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTPIMILZQNZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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